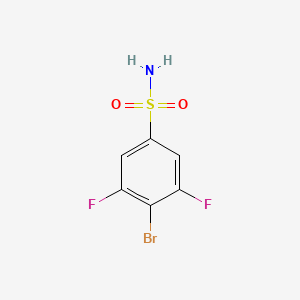

4-Bromo-3,5-difluorobenzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-3,5-difluorobenzenesulfonamide is a chemical compound with the molecular formula C6H4BrF2NO2S and a molecular weight of 272.07 . It is a derivative of benzenesulfonamide .

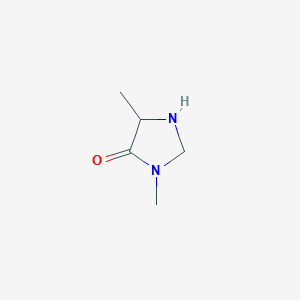

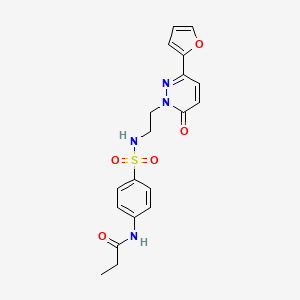

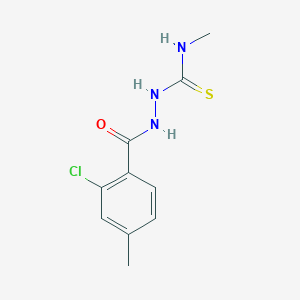

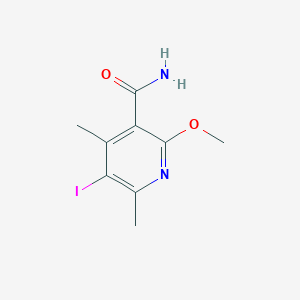

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromo, difluoro, and sulfonamide groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 272.07 and a density of 1.9±0.1 g/cm3 . The boiling point is 351.5±52.0 °C at 760 mmHg .作用机制

Target of Action

The primary target of 4-Bromo-3,5-difluorobenzenesulfonamide is the enzyme Carbonic Anhydrase 2 . This enzyme plays a crucial role in maintaining the pH balance in the body by catalyzing the reversible reaction involving the hydration of carbon dioxide and the dehydration of carbonic acid .

Mode of Action

This compound: acts as an inhibitor of Carbonic Anhydrase 2 . It binds to the enzyme, forming a 1:1 complex . This binding inhibits the activity of the enzyme, thereby affecting the balance of carbon dioxide and bicarbonate ions in the body .

Biochemical Pathways

The inhibition of Carbonic Anhydrase 2 by This compound affects the carbon dioxide hydration and bicarbonate dehydration processes . These processes are part of the larger carbon dioxide transport pathway, which is essential for respiration and pH regulation in the body .

Pharmacokinetics

The bioavailability of the compound would be influenced by these properties, affecting how much of the compound reaches the target site of action .

Result of Action

The molecular and cellular effects of This compound ’s action primarily involve the disruption of pH balance in the body . By inhibiting Carbonic Anhydrase 2, the compound affects the equilibrium between carbon dioxide and bicarbonate ions, which can lead to changes in pH .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s ability to bind to Carbonic Anhydrase 2 and inhibit its activity .

实验室实验的优点和局限性

4-Bromo-3,5-difluorobenzenesulfonamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been extensively studied, with a large body of literature available on its pharmacological properties. However, this compound also has some limitations. Its potency can vary depending on the specific carbonic anhydrase isoform being targeted, and it can also have off-target effects on other enzymes.

未来方向

There are several future directions for the study of 4-Bromo-3,5-difluorobenzenesulfonamide. One potential avenue of research is the development of more potent and selective carbonic anhydrase inhibitors based on the structure of this compound. Additionally, this compound could be studied for its potential use in the treatment of other diseases, such as neurological disorders or infectious diseases. Finally, the development of new synthetic methods for this compound could lead to more efficient and cost-effective production of this important compound.

In conclusion, this compound is a compound with a wide range of potential applications in scientific research. Its synthesis method has been optimized to produce high yields of pure product, and it has been extensively studied for its pharmacological properties. This compound has been shown to have potent inhibitory effects on carbonic anhydrase enzymes, as well as anti-inflammatory, anti-cancer, and antibacterial properties. While it has some limitations, this compound has several advantages for use in laboratory experiments. There are also several future directions for the study of this compound, including the development of more potent and selective carbonic anhydrase inhibitors and the exploration of its potential use in the treatment of other diseases.

合成方法

The synthesis of 4-Bromo-3,5-difluorobenzenesulfonamide involves the reaction of 4-bromo-3,5-difluorobenzenesulfonyl chloride with ammonia in the presence of a catalyst. The resulting product is then purified through recrystallization. This method has been optimized to produce high yields of this compound with a purity of over 95%.

科学研究应用

4-Bromo-3,5-difluorobenzenesulfonamide has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have potent inhibitory effects on carbonic anhydrase enzymes, which are involved in many physiological processes. This compound has also been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties.

安全和危害

属性

IUPAC Name |

4-bromo-3,5-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2NO2S/c7-6-4(8)1-3(2-5(6)9)13(10,11)12/h1-2H,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMOQOUJQRDNSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)F)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cycloheptyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2622805.png)

![3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B2622807.png)

![4-methyl-5-(1H-pyrazol-5-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B2622809.png)

![5-((4-Ethylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2622823.png)